(Z)-3-[5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide
Description
Properties
IUPAC Name |
(Z)-3-[5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3N4O/c1-8-10(5-9(6-19)15(20)23)14(18)22(21-8)7-11-12(16)3-2-4-13(11)17/h2-5H,7H2,1H3,(H2,20,23)/b9-5- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIOULFZOTQTWSA-UITAMQMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C=C(C#N)C(=O)N)Cl)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C(=C1/C=C(/C#N)\C(=O)N)Cl)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-3-[5-chloro-1-[(2,6-dichlorophenyl)methyl]-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide, often referred to as a pyrazole derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound, characterized by its unique molecular structure, exhibits potential therapeutic applications across various fields including anti-inflammatory, anti-cancer, and antimicrobial activities.
The molecular formula of this compound is C15H11Cl3N4O, with a molecular weight of 369.63 g/mol. Its structural features include:
- A pyrazole ring substituted with a chloro group.
- A dichlorophenylmethyl moiety.
- A cyanopropenamide functional group.
Biological Activity Overview
Recent studies highlight the biological significance of pyrazole derivatives, indicating their role in modulating various biological pathways. The following sections detail specific activities associated with this compound.
Anti-inflammatory Activity
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance:
- Mechanism : These compounds can inhibit pro-inflammatory cytokines such as TNF-α and IL-6.
- Case Study : In a study comparing various pyrazole derivatives, this compound demonstrated up to 85% inhibition of TNF-α at a concentration of 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Properties
The anticancer potential of this compound has been explored in several studies:
- Mechanism : The inhibition of cell proliferation and induction of apoptosis in cancer cell lines have been observed.
- Research Findings : In vitro studies showed that this compound effectively reduced the viability of various cancer cell lines, suggesting its potential as a chemotherapeutic agent .
Antimicrobial Activity
The antimicrobial properties of this compound have been evaluated against several bacterial strains:
- Mechanism : The presence of the dichlorophenylmethyl group enhances the compound's interaction with bacterial membranes.
- Case Study : It exhibited significant activity against E. coli and S. aureus, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
Summary of Biological Activities
| Activity Type | Mechanism | Efficacy/Findings |
|---|---|---|
| Anti-inflammatory | Inhibition of TNF-α and IL-6 | Up to 85% inhibition at 10 µM |
| Anticancer | Induction of apoptosis | Reduced viability in cancer cell lines |
| Antimicrobial | Disruption of bacterial membranes | Significant activity against E. coli, S. aureus |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrazole Derivatives
Functional Group Analysis and Implications
Chlorinated Substituents
The 2,6-dichlorophenylmethyl group in the target compound distinguishes it from agrochemical pyrazole derivatives like pyrazoxyfen (a herbicide with a benzoyl group) and cyanazine (a triazine herbicide with cyano and ethylamino groups). Chlorination likely increases hydrophobicity and resistance to oxidative degradation compared to non-halogenated analogs .
Cyano Group Reactivity
The cyano group in the propenamide side chain may participate in hydrogen bonding or serve as a metabolic liability, similar to its role in cyanazine . However, its conjugation with the propenamide moiety could reduce electrophilicity compared to standalone nitriles.
Comparison with Agrochemical Compounds
Table 2: Agrochemical Pyrazole/Triazine Derivatives
The target compound’s dichlorophenyl group contrasts with the benzoyl group in pyrazoxyfen, suggesting divergent molecular targets. Its pyrazole core may offer greater conformational rigidity compared to triazine-based cyanazine.
Methodological Considerations in Similarity Assessment
As highlighted in PubMed (2020), structural similarity assessments rely on shared pharmacophores or functional groups to predict biological activity . While the target compound shares a pyrazole scaffold with 7a and 11a, its chlorinated aryl and cyano propenamide groups introduce distinct physicochemical properties that could shift target selectivity or toxicity profiles. Computational methods (e.g., Tanimoto coefficients) would be necessary to quantify similarity and prioritize analogs for screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
